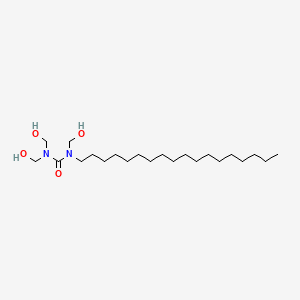
Trimethyloloctadecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(Hydroxymethyl)octadecylurea is a chemical compound with the molecular formula C22H46N2O4 and a molecular weight of 402.61 g/mol . It is known for its unique structure, which includes three hydroxymethyl groups and an octadecyl chain attached to a urea moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris-(Hydroxymethyl)octadecylurea typically involves the reaction of octadecylamine with formaldehyde and urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Octadecylamine with Formaldehyde: Octadecylamine reacts with formaldehyde to form an intermediate.
Reaction with Urea: The intermediate then reacts with urea to form tris-(Hydroxymethyl)octadecylurea.
Industrial Production Methods
Industrial production of tris-(Hydroxymethyl)octadecylurea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tris-(Hydroxymethyl)octadecylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tris-(Hydroxymethyl)octadecylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of cell membrane permeability and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tris-(Hydroxymethyl)octadecylurea involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The octadecyl chain provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris-(Hydroxymethyl)aminomethane (THAM): A similar compound used as a biological buffer.
Tris-(Hydroxymethyl)ethylurea: Another urea derivative with similar chemical properties.
Uniqueness
Tris-(Hydroxymethyl)octadecylurea is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required .
Eigenschaften
CAS-Nummer |
37224-10-5 |
|---|---|
Molekularformel |
C22H46N2O4 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
1,1,3-tris(hydroxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C22H46N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-25)22(28)24(20-26)21-27/h25-27H,2-21H2,1H3 |
InChI-Schlüssel |
WYFIXSDBJXLLNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CO)C(=O)N(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


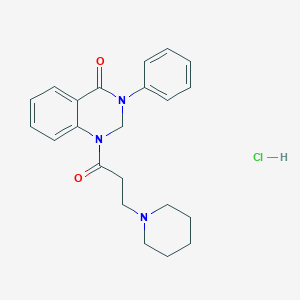
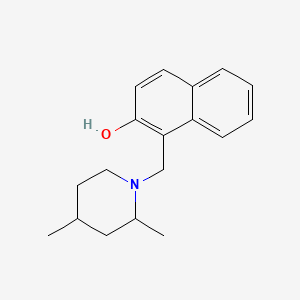



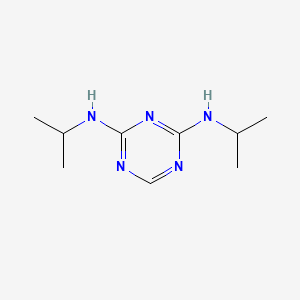

![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
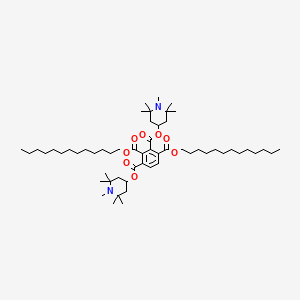

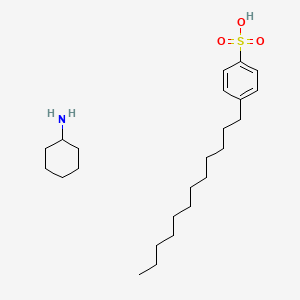
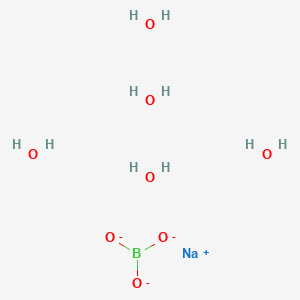
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
